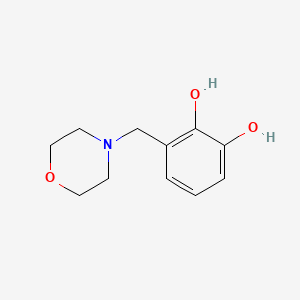

3-(Morpholinomethyl)pyrocatechol

描述

Historical Perspectives in Catecholamine and Pyrocatechol (B87986) Chemistry Research

The story of pyrocatechol, also known as catechol, is deeply intertwined with the history of catecholamine research. Catecholamines, a group of neurotransmitters including dopamine (B1211576), norepinephrine, and epinephrine, are fundamental to a vast array of physiological processes. These molecules all share a common catechol nucleus, a benzene (B151609) ring with two adjacent hydroxyl groups.

The journey began with the isolation and identification of these crucial signaling molecules, a landmark achievement in the fields of physiology and pharmacology. Early research focused on understanding their biosynthesis, metabolism, and the mechanisms by which they exert their effects on the body. The structural elucidation of catecholamines revealed the importance of the catechol motif for their biological activity, sparking broader interest in the chemistry of pyrocatechol and its derivatives.

The Role of the Morpholine (B109124) Moiety in Contemporary Chemical Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly valued structural component in modern drug discovery and medicinal chemistry. researchgate.netnih.gov Its prevalence in a wide range of biologically active compounds has led to its designation as a "privileged scaffold." researchgate.net

The popularity of the morpholine moiety can be attributed to several factors. Its inclusion in a molecule can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug absorption and distribution. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the morpholine ring is generally metabolically stable, contributing to a more favorable pharmacokinetic profile of drug candidates. researchgate.net The synthesis of morpholine-containing compounds is also well-established, making it a readily accessible building block for medicinal chemists. nih.gov

Scope and Significance of Academic Investigations on 3-(Morpholinomethyl)pyrocatechol

Specific academic investigations focused solely on this compound are notably scarce in publicly available scientific literature. The compound is most likely synthesized via the Mannich reaction, a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of this compound, the reaction would involve pyrocatechol, formaldehyde (B43269), and morpholine.

The resulting molecule, a Mannich base, combines the redox-active catechol unit with the pharmacologically advantageous morpholine ring. Mannich bases as a class are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govscholarsresearchlibrary.comresearchgate.net This broad bioactivity stems from the diverse structural modifications possible through the Mannich reaction, allowing for the fine-tuning of their chemical and physical properties.

While direct studies on this compound are limited, research on related catechol-containing polymers and other Mannich bases provides a framework for its potential significance. For instance, catechol-containing polymers have been investigated for their adhesive properties, inspired by the adhesive proteins of mussels. bohrium.commdpi.comnih.gov

Overview of Research Gaps and Future Directions in this compound Studies

The most significant gap in the current body of knowledge is the lack of dedicated research on this compound itself. To fully understand its potential, several key areas need to be addressed:

Synthesis and Characterization: While the synthesis via the Mannich reaction is probable, detailed studies are needed to optimize reaction conditions and fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Evaluation: A comprehensive screening of the biological activities of this compound is warranted. Given the known properties of its constituent moieties, investigations into its antioxidant, anticancer, and enzymatic inhibitory activities would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues would help to establish structure-activity relationships. This would involve modifying both the pyrocatechol and morpholine rings to understand how these changes impact biological activity.

Material Science Applications: Exploring the potential of this compound as a monomer or building block for novel polymers with interesting material properties, such as adhesion or redox-activity, could open up new avenues of research.

Data Tables

Table 1: Properties of Parent Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| Pyrocatechol | C₆H₆O₂ | 110.11 | White to brownish crystalline solid | Redox-active, precursor to catecholamines |

| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | Privileged scaffold in medicinal chemistry |

Table 2: Related Morpholinomethyl Phenolic Compounds

| Compound Name | Structure | Reported Biological/Chemical Significance |

| 3,6-Bis(morpholinomethyl)catechol | A doubly substituted catechol with morpholinomethyl groups | Likely synthesized via the Mannich reaction; specific research is limited. |

| Morpholinomethyl derivatives of other phenols | Various phenolic compounds with one or more morpholinomethyl substituents | Exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.govscholarsresearchlibrary.com |

Structure

3D Structure

属性

CAS 编号 |

6452-83-1 |

|---|---|

分子式 |

C11H15NO3 |

分子量 |

209.24 g/mol |

IUPAC 名称 |

3-(morpholin-4-ylmethyl)benzene-1,2-diol |

InChI |

InChI=1S/C11H15NO3/c13-10-3-1-2-9(11(10)14)8-12-4-6-15-7-5-12/h1-3,13-14H,4-8H2 |

InChI 键 |

OSPAZNDZKGXZPQ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=C(C(=CC=C2)O)O |

规范 SMILES |

C1COCCN1CC2=C(C(=CC=C2)O)O |

其他CAS编号 |

6452-83-1 |

同义词 |

4-morpholinomethylescutol hydrochloride covalan folescutol LD 2988 |

产品来源 |

United States |

Synthetic Methodologies for 3 Morpholinomethyl Pyrocatechol

Direct Alkylation Strategies for Catechol Functionalization

Direct C-alkylation of phenols, including catechol, with alkyl halides is often challenging. The primary difficulty arises from the competing O-alkylation, where the phenoxide oxygen acts as a nucleophile, leading to the formation of ethers. In the case of catechol, this can lead to mono- or di-ether products. Achieving selective C-alkylation requires specific reagents and conditions that favor electrophilic attack on the aromatic ring over the oxygen atoms.

Furthermore, direct alkylation of the catechol ring often results in a mixture of isomers due to the presence of multiple activated positions (ortho and para to the hydroxyl groups). Controlling the regioselectivity to exclusively obtain the 3-substituted product is a significant hurdle. For these reasons, direct alkylation is not the preferred method for synthesizing compounds like 3-(Morpholinomethyl)pyrocatechol. The Mannich reaction provides a more reliable and regioselective alternative.

Mannich Reaction Approaches for the Synthesis of this compound

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. byjus.com In the context of phenol (B47542) chemistry, the electron-rich aromatic ring serves as the nucleophile. The synthesis of this compound is a classic example of the Mannich reaction applied to a phenol, where catechol reacts with formaldehyde (B43269) and the secondary amine, morpholine (B109124). nih.gov This reaction is a cornerstone in pharmaceutical chemistry for introducing aminomethyl groups that can enhance properties like water solubility. nih.gov

The classical synthesis of this compound involves the condensation of catechol, formaldehyde (often used as an aqueous solution, formalin, or as its solid polymer, paraformaldehyde), and morpholine. nih.gov The reaction is typically carried out in a protic solvent such as ethanol (B145695) or water.

Key features of classical Mannich reaction conditions include:

Reactants : An active hydrogen compound (catechol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine). adichemistry.com

Solvent : Protic solvents like water or ethanol are commonly used. adichemistry.com

Temperature : The reaction may be conducted at room temperature or with heating under reflux to increase the reaction rate.

A common variant involves using the hydrochloride salt of the amine. adichemistry.com The reaction is performed under acidic conditions, which facilitates the formation of the key electrophilic intermediate. adichemistry.com

The mechanism of the Mannich reaction proceeds in two main stages. adichemistry.comwikipedia.org

Formation of the Iminium Ion : The reaction begins with the nucleophilic addition of the secondary amine, morpholine, to the carbonyl carbon of formaldehyde. This is followed by dehydration under the reaction conditions to form a highly reactive electrophile known as the N-methylenemorpholinium ion, which is a type of iminium ion or Mannich reagent. chemistrysteps.comorganicchemistrytutor.com The presence of acid catalyzes the dehydration of the intermediate hemiaminal. organicchemistrytutor.com

Electrophilic Aromatic Substitution : The catechol molecule, activated by its two hydroxyl groups, acts as a nucleophile. The electron-rich aromatic ring attacks the electrophilic carbon of the N-methylenemorpholinium ion. chemistrysteps.com This step is an electrophilic aromatic substitution, where a hydrogen atom on the catechol ring is replaced by the morpholinomethyl group, leading to the formation of a new carbon-carbon bond. byjus.com A final deprotonation step re-aromatizes the ring to yield the this compound product. organicchemistrytutor.com

The regiochemical outcome of the Mannich reaction on the pyrocatechol (B87986) ring is governed by the directing effects of the two hydroxyl substituents. The -OH group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. In catechol, there are two such groups at positions 1 and 2.

Position 4 (para to the C1-OH and meta to the C2-OH) is highly activated.

Position 3 (ortho to the C2-OH and meta to the C1-OH) is also highly activated.

The substitution pattern is therefore directed primarily to positions 3 and 4. The formation of this compound indicates that substitution occurs ortho to one of the hydroxyl groups. The precise ratio of 3-substituted to 4-substituted products can be influenced by steric hindrance and the specific reaction conditions, such as the solvent and temperature. The term "regioselective" is often used to describe reactions where one constitutional isomer is predominantly formed. nih.govnih.gov

Since this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, in Mannich reactions involving prochiral ketones or chiral catalysts, the formation of specific stereoisomers (enantiomers or diastereomers) can be a critical consideration. wikipedia.org

Catalytic Methods for the Synthesis of this compound and its Analogues

While the Mannich reaction can often proceed without an external catalyst, particularly when using the amine hydrochloride salt which provides acidic conditions, various catalysts can be employed to improve reaction efficiency, yield, and selectivity. adichemistry.com

Acid Catalysis : The reaction is inherently catalyzed by acid, which promotes the formation of the electrophilic iminium ion. adichemistry.comorganicchemistrytutor.com

Base Catalysis : In some variations of the Mannich reaction, a base can be used to deprotonate the acidic C-H bond of the nucleophile, though this is more relevant for carbonyl-based nucleophiles than for highly activated phenols like catechol. chemistrysteps.com

Modern Catalysts : Research into Mannich and related reactions has explored a wide array of catalysts. While specific studies on this compound are not abundant, analogous transformations have utilized Lewis acids, transition metal salts, and organocatalysts to facilitate the reaction under milder conditions and with greater control. researchgate.netorganic-chemistry.org For example, copper-catalyzed three-component reactions have been developed for synthesizing highly substituted morpholines, showcasing the potential of metal catalysis in related heterocycle synthesis. nih.gov

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters that can be adjusted include temperature, reaction time, solvent, and catalyst loading.

Studies on similar synthetic procedures highlight the importance of these factors. For instance, in the synthesis of other heterocyclic compounds, a systematic approach is taken to find the optimal conditions. researchgate.net

Temperature : The reaction temperature can significantly impact the rate of reaction. An optimal temperature is sought to ensure a reasonable reaction time without promoting decomposition or side reactions. researchgate.net

Solvent : The choice of solvent can influence the solubility of reactants and intermediates, potentially affecting reaction rates and yields.

Catalyst Amount : If a catalyst is used, its concentration must be optimized. Sufficient catalyst is needed to promote the reaction efficiently, but an excess may not improve the yield and adds to the cost and complexity of purification. researchgate.net

Reaction Time : Monitoring the reaction over time allows for the determination of the point at which the maximum yield is achieved. Prolonging the reaction beyond this point may not increase the yield and could lead to the formation of impurities. researchgate.net

The following table illustrates typical parameters that are optimized in related synthetic preparations, providing a framework for how the synthesis of this compound could be enhanced.

| Parameter | Condition A | Condition B | Condition C | Optimal Condition | Yield (%) | Reference |

| Temperature (°C) | 90 | 100 | 120 | 110 | 91 | researchgate.net |

| Catalyst (mg) | 10 | 15 | 25 | 20 | 91 | researchgate.net |

| Solvent | Water | Toluene | None | Ethanol | 91 | researchgate.net |

| Time (min) | 8 | 10 | 15 | 12 | 91 | researchgate.net |

| This table is a representative example based on the optimization of a related synthesis and illustrates the general principles of process optimization. |

By systematically adjusting these parameters, a robust and efficient protocol for the synthesis of this compound can be developed, ensuring high yield and purity.

Alternative Synthetic Routes and Emerging Methodologies

While the Mannich reaction remains a cornerstone for the synthesis of this compound and related aminomethylated phenols, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic methods. These efforts are driven by the desire to overcome some of the limitations of the classical Mannich reaction, such as the use of stoichiometric reagents, harsh reaction conditions, and the generation of byproducts. This section explores potential alternative and emerging methodologies that could be applied to the synthesis of this compound.

Modified and Catalytic Mannich-Type Reactions

Modern iterations of the Mannich reaction aim to improve its efficiency and environmental footprint. One area of development is the use of pre-formed iminium salts or their in-situ generation under milder conditions. This approach can offer better control over the reaction and potentially higher yields. For the synthesis of this compound, this would involve the pre-formation of the morpholinomethyl iminium ion from morpholine and formaldehyde, which would then react with pyrocatechol.

Furthermore, the development of catalytic Mannich reactions represents a significant advancement. While traditional Mannich reactions are often carried out under acidic or basic conditions without a catalyst, modern methods may employ metal or organocatalysts to facilitate the reaction under milder conditions with greater selectivity. For instance, various Lewis acids and bases have been explored as catalysts in Mannich-type reactions to enhance the electrophilicity of the iminium ion and the nucleophilicity of the phenol.

Recent studies have also highlighted the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, adding to the sustainability of the process. For example, L-proline intercalated layered double hydroxides have been used as a heterogeneous catalyst for Mannich-type reactions, demonstrating high yields and catalyst recyclability. mdpi.com Although not specifically tested for the synthesis of this compound, this catalytic system presents a promising alternative to traditional methods.

Transition-Metal-Catalyzed Aminomethylation

A significant area of emerging methodologies in organic synthesis is the transition-metal-catalyzed C-H functionalization of phenols. These methods offer a direct and atom-economical approach to forming C-C and C-N bonds. While not yet widely applied to the synthesis of this compound, these strategies hold considerable potential.

One such approach involves the direct ortho-aminomethylation of phenols using a copper catalyst. For example, a graphene oxide-copper sulfide (B99878) nanoparticle system has been shown to be effective for the ortho-selective C-H aminomethylation of various phenol derivatives with N,N-dimethylbenzylamines. nih.gov Adapting this methodology for this compound would likely involve the use of a morpholine-containing reagent in the presence of a suitable copper catalyst and an oxidant.

The table below summarizes key aspects of potential alternative methodologies.

| Methodology | Potential Reagents | Catalyst/Conditions | Potential Advantages |

| Modified Mannich Reaction | Pyrocatechol, pre-formed morpholinomethyl iminium salt | Mild reaction conditions | Better control, potentially higher yields |

| Catalytic Mannich Reaction | Pyrocatechol, morpholine, formaldehyde | Heterogeneous catalysts (e.g., L-proline intercalated LDHs) | Catalyst recyclability, improved sustainability |

| Transition-Metal-Catalyzed Aminomethylation | Pyrocatechol, morpholine-containing reagent | Copper or other transition metal catalysts, oxidant | High atom economy, direct C-H functionalization |

Photochemical and Electrochemical Methods

Emerging trends in organic synthesis also include the use of photochemical and electrochemical methods to forge new chemical bonds. These techniques can often proceed under mild conditions without the need for harsh reagents. Radical-based C-N bond formation, initiated by light or electricity, represents a frontier in synthetic chemistry. rsc.org The application of such methods to the synthesis of this compound could involve the generation of a morpholinomethyl radical species that would then react with pyrocatechol. While still in the early stages of development for this specific type of transformation, photo- and electrochemical methods offer a glimpse into future sustainable synthetic strategies.

Chemical Reactivity and Transformation Studies of 3 Morpholinomethyl Pyrocatechol

Redox Chemistry of the Pyrocatechol (B87986) Moiety in 3-(Morpholinomethyl)pyrocatechol

The pyrocatechol group is well-known for its redox activity, readily undergoing oxidation. The presence of the morpholinomethyl group at the 3-position influences the electron density of the aromatic ring, thereby modulating its redox properties.

The primary oxidation pathway for catechols involves the removal of two electrons and two protons to form the corresponding ortho-quinone. acs.orgnih.gov This transformation can be achieved through various methods, including chemical oxidants, electrochemical oxidation, and enzymatic catalysis. nih.gov For this compound, oxidation yields 3-(morpholinomethyl)-1,2-benzoquinone.

The reaction proceeds via a semiquinone radical intermediate. acs.org The stability of this radical and the subsequent quinone is influenced by the nature of the substituent on the catechol ring. Electron-donating groups generally facilitate oxidation. The morpholinomethyl group, being an alkylamino-methyl group, is expected to have an electron-donating effect through induction, thus influencing the ease of oxidation.

The oxidation can be initiated by various oxidizing agents. Under aerobic conditions, especially in the presence of metal ions or at basic pH, catechols can auto-oxidize. nih.gov Chemical oxidants like sodium periodate (B1199274) (NaIO4) are also effective in converting catechols to o-quinones. nih.gov

The resulting o-quinone is a reactive species that can participate in further reactions. One common subsequent reaction for quinones is polymerization, especially under basic conditions. marquette.edu The quinone can also act as a Michael acceptor, reacting with nucleophiles.

The redox properties of catechols can be quantitatively studied using electrochemical techniques such as cyclic voltammetry. marquette.edunih.gov The electrochemical oxidation of catechols is typically a quasi-reversible process, showing an oxidation peak corresponding to the formation of the o-quinone and a corresponding reduction peak for the reverse reaction. researchgate.net

The table below presents representative half-wave potentials (E1/2) for the oxidation of catechol and some of its derivatives, illustrating the effect of substituents. The potential for this compound is expected to be in a similar range to other catechols with electron-donating groups.

| Compound | Substituent Effect | Half-Wave Potential (E1/2 vs. SCE) | Reference |

|---|---|---|---|

| Catechol | - | ~ +0.3 V | researchgate.net |

| 4-Methylcatechol | Electron-donating | Slightly lower than catechol | acs.org |

| 4-Chlorocatechol | Electron-withdrawing | Higher than catechol | nih.gov |

| 3-Methoxycatechol | Electron-donating | Lower than catechol | acs.org |

The pH of the medium also significantly affects the electrochemical behavior of catechols, as proton transfer accompanies the electron transfer. The oxidation potential generally decreases with increasing pH, indicating that the oxidation is more favorable in basic conditions. researchgate.net

Complex Formation and Chelation Chemistry with Metal Ions

The two adjacent hydroxyl groups of the pyrocatechol moiety provide an excellent bidentate chelation site for a wide variety of metal ions. nih.gov The formation of stable metal complexes is a hallmark of catechol chemistry.

This compound acts as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the deprotonated hydroxyl groups. nih.gov The morpholinomethyl side chain can also potentially participate in coordination, although this is less common and depends on the metal ion and reaction conditions. If the nitrogen atom of the morpholine (B109124) ring coordinates to the metal, the ligand could act in a tridentate fashion.

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The formation of the chelate ring is a thermodynamically favorable process. The stability of complexes with various metal ions often follows the Irving-Williams series.

The coordination of a metal ion to the catechol moiety can significantly alter the reactivity of the ligand. The metal center can influence the redox potential of the catechol group, making it either easier or more difficult to oxidize depending on the electronic properties of the metal ion. nih.gov For instance, complexation with a Lewis acidic metal center can withdraw electron density from the catechol ring, making it more resistant to oxidation.

The geometry of the resulting metal complex is determined by the coordination number and preferred geometry of the metal ion. For example, with a metal ion that favors octahedral geometry, a 3:1 ligand-to-metal ratio can be observed, forming a tris(catecholato) metal complex. researchgate.net

The table below summarizes the typical coordination geometries of catecholate complexes with different metal ions. It is anticipated that this compound would form complexes with similar geometries.

| Metal Ion | Typical Coordination Geometry | Ligand-to-Metal Ratio | Reference |

|---|---|---|---|

| Fe(III) | Octahedral | 3:1 | researchgate.net |

| Cu(II) | Square Planar or Distorted Octahedral | 2:1 or 3:1 | researchgate.net |

| Zn(II) | Tetrahedral or Octahedral | 2:1 or 3:1 | nih.gov |

| Mn(II) | Octahedral | 2:1 or 3:1 | researchgate.net |

Reactivity of the Morpholinomethyl Side Chain

The morpholinomethyl group is introduced onto the catechol ring via the Mannich reaction, which involves the aminoalkylation of an acidic proton. derpharmachemica.com This side chain itself possesses chemical reactivity that can be exploited for further functionalization.

The nitrogen atom of the morpholine ring is a tertiary amine and thus possesses basic and nucleophilic character. It can be protonated in acidic media or can participate in reactions as a nucleophile. wikipedia.org However, the steric bulk of the morpholine ring and its attachment to the catechol ring may hinder its nucleophilicity.

The C-N bond of the morpholinomethyl group can also be susceptible to cleavage under certain conditions. For instance, some Mannich bases can undergo deamination or retro-Mannich reactions. The reactivity of the morpholinomethyl group is generally lower than that of the pyrocatechol ring, which is the primary site of chemical transformations for this molecule. The aromatic ring itself can undergo electrophilic substitution reactions, although the positions are directed by the existing hydroxyl and morpholinomethyl groups. numberanalytics.com

Acid-Base Properties and Protonation Equilibria in Aqueous and Non-Aqueous Systems

This compound possesses both acidic (phenolic hydroxyls) and basic (morpholine nitrogen) centers, and its protonation state is dependent on the pH of the medium.

The pKa values for the phenolic hydroxyl groups are expected to be in the range of those for catechol itself (pKa1 ≈ 9.4, pKa2 ≈ 12.8). The electron-donating nature of the morpholinomethyl group might slightly increase the pKa values of the hydroxyl groups. The morpholine nitrogen is basic, and the pKa of its conjugate acid is expected to be similar to that of morpholine (pKa ≈ 8.4).

In aqueous solution, the compound can exist in various protonation states. At very low pH, both the morpholine nitrogen and the phenolic hydroxyls will be protonated. As the pH increases, the phenolic hydroxyls will deprotonate first, followed by the morpholinium ion. The equilibrium between these species is crucial for understanding the compound's behavior in biological systems and for developing analytical methods. The protonation equilibria will also be influenced by the solvent system, with non-aqueous solvents potentially altering the relative acidities and basicities of the functional groups.

Table 1: Estimated pKa Values for this compound

| Functional Group | Estimated pKa |

| First Phenolic Hydroxyl | ~9.4 |

| Second Phenolic Hydroxyl | ~12.8 |

| Morpholine Nitrogen (conjugate acid) | ~8.4 |

Note: These are estimated values based on parent compounds and substituent effects. Actual experimental values may vary.

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is an important consideration for its handling and application.

Thermal decomposition of catechol has been studied, and it yields products such as phenol (B47542), benzene (B151609), dibenzofuran, and dibenzo-p-dioxin (B167043) at high temperatures. nih.gov The thermal degradation of polymers containing phenolic structures is also well-documented, with cleavage of the Mannich base being a potential decomposition pathway under oxidative conditions. kpi.ua For this compound, thermal stress is likely to initiate cleavage of the morpholinomethyl group and decomposition of the catechol ring. The presence of the morpholinomethyl substituent may alter the decomposition profile compared to unsubstituted catechol.

Photochemical decomposition of phenols can be influenced by their environment. For instance, the photochemical reaction of phenol is significantly faster at the air-water interface compared to bulk water. nih.gov The excited-state dynamics of catechol involve rapid relaxation pathways. The presence of the morpholinomethyl group could potentially influence these photochemical pathways. Studies on the photochemical cleavage of phenols from other molecules indicate that the nature of the substituents can affect the efficiency of photodecomposition. nih.gov The photochemical stability of a molecule is highly dependent on its chemical structure. researchgate.net

Table 2: Potential Decomposition Products of this compound

| Decomposition Type | Potential Products |

| Thermal | Phenol, Benzene, Catechol, Morpholine, various substituted aromatic compounds |

| Photochemical | ortho-Benzoquinone, products from radical reactions, cleaved morpholine ring fragments |

Note: The listed products are based on the known decomposition of related structures and are not exhaustive.

Advanced Spectroscopic and Structural Elucidation Approaches in 3 Morpholinomethyl Pyrocatechol Research

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the connectivity and chemical environment of each atom can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers initial yet crucial insights into the structure of 3-(Morpholinomethyl)pyrocatechol by revealing the number of distinct proton environments, their chemical shifts, and their coupling interactions with neighboring protons.

Detailed analysis of a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the pyrocatechol (B87986) ring, the methylene (B1212753) protons of the morpholine (B109124) ring, and the methylene bridge connecting the two cyclic systems. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the catechol ring. The protons of the morpholine ring are expected to appear as two distinct multiplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms. The singlet for the benzylic methylene protons would confirm the connection between the catechol and morpholine units.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.85 | d | 1H | Ar-H |

| 6.78 | d | 1H | Ar-H |

| 6.70 | t | 1H | Ar-H |

| 3.75 | s | 2H | Ar-CH₂-N |

| 3.70 | t | 4H | O-(CH₂)₂-N |

| 2.50 | t | 4H | O-N-(CH₂)₂ |

Note: This is a hypothetical data table for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

A hypothetical ¹³C NMR spectrum would reveal signals for the six carbons of the pyrocatechol ring, with the two carbons bearing hydroxyl groups appearing at a characteristic downfield shift. The four carbons of the morpholine ring would also be distinguishable, as would the carbon of the methylene bridge.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145.5 | Ar-C-OH |

| 144.0 | Ar-C-OH |

| 125.0 | Ar-C |

| 120.0 | Ar-CH |

| 116.0 | Ar-CH |

| 115.5 | Ar-CH |

| 67.0 | O-(CH₂)₂-N |

| 61.0 | Ar-CH₂-N |

| 53.5 | O-N-(CH₂)₂ |

Note: This is a hypothetical data table for illustrative purposes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the catechol ring. It would also show correlations between the geminal and vicinal protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their corresponding carbon signals, the assignments made in the 1D spectra can be confirmed. For instance, the aromatic proton signals would correlate with the aromatic carbon signals, and the morpholine proton signals would correlate with the morpholine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for piecing together the entire molecular structure. Key HMBC correlations for this compound would include the correlation between the benzylic methylene protons and the carbons of both the pyrocatechol and morpholine rings, definitively establishing the "morpholinomethyl" substitution on the catechol ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₅NO₃), HRMS would be used to confirm the molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. This high degree of accuracy is instrumental in confirming the identity of the synthesized compound and distinguishing it from other potential isomers.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable clues about its structure.

In a hypothetical MS/MS experiment of the protonated molecule of this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable morpholinium ion and a catecholmethylene radical cation. Another significant fragmentation pathway could involve the loss of the morpholine ring, resulting in a benzylic cation stabilized by the catechol ring. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The spectra are unique for each compound, acting as a molecular "fingerprint." For this compound, these techniques would provide key information about its structural components: the catechol ring, the hydroxyl groups, the morpholine ring, and the methyl bridge.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from analogous compounds like catechol and 4-(2-Aminoethyl)catechol hydrochloride, the following key vibrational modes can be predicted nist.govresearchgate.netmdpi.com:

O-H Stretching: The two hydroxyl groups on the catechol ring will give rise to broad absorption bands in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands will be influenced by intramolecular and intermolecular hydrogen bonding. In some cases, two distinct bands may be observed for the free and hydrogen-bonded OH groups nih.gov.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the morpholine ring and the methylene bridge will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the C-O bonds of the phenolic hydroxyl groups is expected to produce strong bands in the 1200-1260 cm⁻¹ range researchgate.net.

C-N Stretching: The stretching of the C-N bond in the morpholine ring will likely appear in the 1000-1250 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the morpholine ring will have a characteristic C-O-C stretching band, typically in the 1070-1150 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the catechol ring and other non-polar bonds. For catechol itself, characteristic Raman bands are observed for the C-H deformation and ring vibrations researchgate.netnih.gov. For instance, in-plane and out-of-plane C-H deformation bands for catechol are reported around 1040 cm⁻¹ and 774 cm⁻¹ respectively researchgate.net. The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum.

Predicted Spectroscopic Data for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3300-3500 (broad) | Weak |

| Aromatic Ring | C-H Stretch | 3010-3100 | Strong |

| Aliphatic (Morpholine, -CH₂-) | C-H Stretch | 2850-2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Phenolic C-O | C-O Stretch | 1200-1260 | Medium |

| Amine (Morpholine) | C-N Stretch | 1000-1250 | Medium |

| Ether (Morpholine) | C-O-C Stretch | 1070-1150 | Medium |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The catechol ring in this compound contains a conjugated system, and its UV-Vis spectrum is expected to show characteristic absorption bands.

The UV-Vis spectrum of catechol in a neutral aqueous solution typically displays two main absorption bands corresponding to π-π* transitions. These are often observed around 215 nm and 275 nm. The position and intensity of these bands are sensitive to the solvent and the substituents on the aromatic ring researchgate.net.

The introduction of the morpholinomethyl group at the 3-position of the pyrocatechol ring is expected to cause a slight shift in the absorption maxima (a bathochromic or red shift) due to its electron-donating nature, which extends the conjugation. The UV-Vis spectra of substituted catechols show that electron-donating groups tend to shift the absorption bands to longer wavelengths uci.edu. For instance, the UV-Vis spectrum of catechol solutions exhibits a bathochromic shift and an increase in intensity at higher pH, indicating a greater degree of π-conjugation researchgate.net.

Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Methanol/Ethanol (B145695) | ~280-290 | π-π |

| Water (neutral pH) | ~275-285 | π-π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

While the crystal structure of this compound is not publicly available, data from related catechol derivatives and complexes can provide insights into its likely structural features researchgate.netnih.govmdpi.comnih.govresearchgate.net. It is expected that the catechol ring is essentially planar. The morpholine ring typically adopts a chair conformation. A key structural feature would be the presence of strong intramolecular hydrogen bonding between one of the hydroxyl groups and the nitrogen atom of the morpholine ring, and/or between the two adjacent hydroxyl groups. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the hydroxyl groups and the morpholine nitrogen and oxygen atoms, leading to the formation of a stable three-dimensional network.

Predicted Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Key Bond Lengths (Å) | C-C (aromatic): ~1.38-1.40, C-O (phenolic): ~1.36, C-N (aliphatic): ~1.47 |

| Key Bond Angles (°) | C-C-C (aromatic): ~120, C-O-H: ~109 |

| Dominant Intermolecular Interactions | Hydrogen Bonding (O-H···N, O-H···O) |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used chromatographic methods in pharmaceutical and chemical analysis.

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The analysis of catecholamines, which are structurally very similar to this compound, is well-established using RP-HPLC nih.govchromsoc.jpsielc.comphysiology.orgresearchgate.net. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a slightly acidic pH to ensure the protonation of the amine group, mixed with an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the catechol ring is a strong chromophore, or with more sensitive electrochemical detection, which is commonly used for catecholamines physiology.org.

Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Acetic Acid (gradient or isocratic) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~280 nm or Electrochemical Detection |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, GC is only suitable for volatile and thermally stable compounds. This compound, with its polar hydroxyl and amine groups, is non-volatile and would require chemical derivatization before GC analysis.

Derivatization serves to replace the active hydrogens on the hydroxyl and amine groups with non-polar protecting groups, thereby increasing the volatility and thermal stability of the analyte. Common derivatization strategies for catecholamines, which would be applicable to this compound, include silylation and acylation researchgate.netkoreascience.krnih.govacs.orgjfda-online.com.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form fluoroacyl derivatives of the hydroxyl and amine groups.

The resulting volatile derivative can then be separated by GC and detected by the mass spectrometer. The mass spectrum would provide valuable structural information, including the molecular weight of the derivative and characteristic fragmentation patterns that can be used for identification.

Predicted GC-MS Derivatization and Analysis Parameters

| Parameter | Typical Condition |

| Derivatization Reagent | BSTFA with 1% TMCS, or MSTFA |

| GC Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| MS Ionization | Electron Ionization (EI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Theoretical and Computational Investigations of 3 Morpholinomethyl Pyrocatechol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations can be employed to investigate the electronic structure and reactivity of 3-(Morpholinomethyl)pyrocatechol.

The electronic structure of this compound is characterized by the interplay between the electron-donating catechol moiety and the morpholine (B109124) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. nih.gov The HOMO is likely to be localized on the electron-rich pyrocatechol (B87986) ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO may be distributed across the molecule, but with significant contributions from the catechol ring, making it a potential site for nucleophilic interaction.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can also be used to compute various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide further insights into the molecule's reactivity. ekb.egresearchgate.net

Molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). ekb.egnih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the catechol and morpholine moieties, indicating these as sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Global Softness (S) | 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | 2.68 eV |

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular properties. nih.gov For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, can be used to determine a precise geometry, vibrational frequencies, and thermochemical properties like the enthalpy of formation. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. lanl.govnih.gov MD simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound. dovepress.com

The linkage between the pyrocatechol and morpholine rings in this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with its environment, such as a biological receptor or a solvent.

MD simulations can also be used to study the intermolecular interactions between this compound and other molecules, such as water or co-solvents. mdpi.com These simulations can reveal the nature and strength of these interactions, including hydrogen bonds and van der Waals forces, which are critical for understanding its solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.gov For this compound, QSAR models could be developed to predict various non-clinical endpoints, such as its antioxidant potential or its ability to inhibit a particular enzyme.

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecule. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. For this compound, these descriptors would capture features such as its molecular weight, logP (a measure of lipophilicity), and various quantum chemical parameters.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed activity. nih.gov Such a model could then be used to predict the activity of other, similar compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. derpharmachemica.com These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. nih.govresearchgate.net

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. derpharmachemica.com These calculated shifts can be compared with experimentally obtained spectra to confirm the molecular structure. Similarly, the vibrational frequencies can be calculated and compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. derpharmachemica.com Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. derpharmachemica.com

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Technique | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) - Catechol OH | 8.5, 9.1 | 8.3, 8.9 |

| ¹³C NMR (δ, ppm) - Catechol C-O | 145.2, 143.8 | 146.1, 144.5 |

| IR (cm⁻¹) - OH stretch | 3450, 3380 | 3475, 3400 |

| UV-Vis (λmax, nm) | 285 | 282 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. montclair.edu For the synthesis or potential reactions of this compound, computational methods can be used to map out the reaction pathway, identify transition states and intermediates, and calculate activation energies.

No Publicly Available Data for Biological Activities of this compound

Despite a comprehensive search of available scientific literature and databases, no specific experimental data could be located for the biological activities of the chemical compound this compound.

Extensive searches were conducted to find research pertaining to the in vitro antioxidant mechanisms, radical scavenging properties, and enzyme inhibition and modulation studies of this compound, as per the requested article outline. These searches aimed to uncover data from direct radical quenching assays, modulation of cellular oxidative stress pathways, and inhibition kinetics related to polyphenol oxidase, catechol O-methyltransferase, LpxC, and PI3 Kinase.

The performed searches for specific data on "this compound" and its biological activities, including antioxidant and enzyme inhibition assays, yielded no relevant results. This indicates a lack of published research on this particular compound within the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline, as no data tables or detailed research findings for this compound could be retrieved. The strict adherence to the specified compound and the requirement for detailed, data-driven content cannot be fulfilled without available scientific evidence.

It is possible that research on this compound exists but is not publicly indexed, is part of proprietary research, or has not yet been published. Without accessible data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Table of Compounds Mentioned

Exploration of Biological Activities and Molecular Interactions Non Clinical

Receptor Binding and Signaling Pathway Modulation (in vitro, non-clinical)

There are currently no published in vitro studies detailing the receptor binding affinity or signaling pathway modulation of 3-(Morpholinomethyl)pyrocatechol. Scientific literature does not provide information on its potential interactions with specific cellular receptors or its effects on intracellular signaling cascades.

Investigation of Antimicrobial and Antifungal Efficacy (in vitro studies)

No specific in vitro studies on the antimicrobial or antifungal properties of this compound have been found in the reviewed literature. While the broader class of phenolic and catechol-containing compounds has been a subject of antimicrobial research, data on the specific efficacy of this particular morpholinomethyl derivative against bacterial or fungal strains is not available. nih.govnih.govrroij.com

Interaction with Biological Macromolecules (e.g., DNA, proteins, excluding human trial data)

There is a lack of research on the direct interaction of this compound with biological macromolecules. No studies were identified that explore its potential to bind to DNA or interact with specific proteins in a non-clinical, in vitro setting.

Applications in Materials Science and Other Fields Non Biomedical/non Clinical

Utilization as a Ligand in Coordination Chemistry

The catechol portion of 3-(Morpholinomethyl)pyrocatechol provides a strong bidentate chelating site for a wide variety of metal ions. This characteristic is fundamental to its use in coordination chemistry, where it can act as a building block for complex supramolecular structures.

While specific research on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, the principles of MOF construction strongly suggest its potential as a valuable organic ligand. MOFs are crystalline porous materials formed by the coordination of metal ions or clusters with organic linkers. nih.govspringerprofessional.de The synthesis of MOFs can be achieved through various methods, including solvothermal, microwave-assisted, and electrochemical techniques. nih.govspringerprofessional.de

The catechol group is a well-established functional group for creating robust coordination bonds with metal centers in MOFs. For instance, catechol-derived linkers have been successfully employed to construct MOFs with diverse topologies and properties. Mechanochemical synthesis has also emerged as a viable, environmentally friendly method for producing catechol-derived MOFs, particularly with metals susceptible to reduction under harsher solvothermal conditions. researchgate.net The morpholine (B109124) group in this compound could introduce additional functionality and influence the resulting MOF structure and properties, potentially leading to novel framework topologies or enhanced stability. The synthesis of a new anionic 3D metal-catecholate framework, termed MOF-1992, was achieved by linking tetratopic cobalt phthalocyanine-2,3,9,10,16,17,23,24-octaol linkers with Fe3(-C2O2-)6(OH2)2 trimers. researchgate.net

The general synthetic strategies for MOFs involve the reaction of a metal salt with an organic linker in a suitable solvent system, often under elevated temperatures to facilitate crystal growth. nih.gov The choice of metal and linker, along with reaction conditions such as temperature and solvent, dictates the final structure and properties of the MOF. springerprofessional.de

Table 1: Common Synthesis Methods for Metal-Organic Frameworks

| Synthesis Method | Description | Advantages |

| Solvothermal/Hydrothermal | Reaction is carried out in a sealed vessel at elevated temperature and pressure. | High crystallinity, good control over morphology. |

| Microwave-Assisted | Uses microwave irradiation to rapidly heat the reaction mixture. | Short reaction times, high yield, low cost. nih.gov |

| Electrochemical | Metal ions are supplied by anodic dissolution into a solution containing the organic ligand. | Milder conditions, rapid synthesis. nih.gov |

| Mechanochemical | Grinding solid reactants together, sometimes with a small amount of liquid. | Environmentally friendly, can produce novel structures. researchgate.net |

| Post-Synthetic Modification (PSM) | Functional groups are introduced into the MOF after its initial synthesis. | Allows for the creation of isostructural MOFs with different properties. nih.gov |

The ability of this compound to form stable complexes with transition metals is a key attribute for its potential application in catalysis. The electronic properties of the catechol ligand can influence the catalytic activity of the coordinated metal center. Research on first-row transition metal complexes with redox-active catecholamine ligands aims to develop environmentally friendly and cost-effective catalysts. emory.edu These complexes can exhibit unique reactivity in various catalytic transformations. rsc.org

For example, iron(III) complexes of catechol derivatives have been studied as functional models for catechol dioxygenases, enzymes that catalyze the oxidative cleavage of catechol. researchgate.net The catalytic activity of these synthetic complexes is influenced by the coordination environment of the metal ion. researchgate.net Similarly, copper(II) complexes with catechol-like ligands have shown catecholase mimetic activity, with the rate of oxidation depending on the nature of the other ligands and the redox potential of the Cu(II)/Cu(I) couple. researchgate.net The development of first-row transition metal complexes with redox-active catecholamine ligands is a promising area of research for creating efficient and sustainable catalysts. emory.edu

While direct catalytic studies on this compound complexes are limited, the broader research on catechol-metal complexes suggests their potential in various oxidation and C-H activation reactions. emory.eduresearchgate.net

Integration into Polymer Systems and Biomaterials

The catechol group is a well-known motif for creating functional polymers and biomaterials, largely inspired by the adhesive properties of mussel foot proteins. uliege.benih.gov

This compound can be incorporated into polymer structures to impart specific functionalities. The catechol moiety can be introduced as a pendant group, within the polymer backbone, or at the chain ends. uliege.be The synthesis of well-defined catechol-containing polymers can be achieved through various polymerization techniques, including living radical polymerization. rsc.org

For instance, catechol-functionalized polymers have been synthesized for the surface functionalization of magnetic nanoparticles, demonstrating the versatility of these materials. rsc.org The polymerization of catechol-based monomers is a primary route to these functional polymers. researchgate.net The presence of the morpholine group in this compound could enhance the solubility and processing characteristics of the resulting polymers.

Table 2: Methods for Incorporating Catechol Groups into Polymers

| Incorporation Method | Description | Reference |

| Polymerization of Catechol Monomers | Direct polymerization of monomers containing a catechol group. | researchgate.net |

| Post-Polymerization Modification | Chemical modification of a pre-existing polymer to introduce catechol moieties. | uliege.be |

| Biosynthesis | Production of catechol-containing proteins through biological processes. | researchgate.net |

The adhesive properties of catechol-containing polymers are a major area of interest in materials science. The catechol group can form strong interactions with a wide variety of surfaces, including metals, metal oxides, and other polymers, through mechanisms such as hydrogen bonding, metal coordination, and covalent bonding. nih.govnih.gov This makes them excellent candidates for developing adhesives and surface coatings. nih.gov

Polymers functionalized with catechol derivatives can be used to modify the surface properties of materials, for example, to improve wettability or to create bio-inert surfaces. elsevierpure.comresearchgate.net The ability to control the adhesion of these polymers, for instance through pH changes or external stimuli, is an active area of research. nih.gov The development of branched catecholic polymers has been shown to enhance adhesion strength compared to their linear counterparts. nih.govresearchgate.net

Electronic and Optical Material Applications

The electronic and optical properties of materials containing this compound are of interest for applications in electronics and photonics. The catechol moiety, being an electron-rich aromatic system, can participate in charge transfer processes and influence the optoelectronic characteristics of the material.

Computational studies on related catechol derivatives and their metal complexes can provide insights into their electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining their electronic and optical properties. nih.govutq.edu.iqmdpi.com The synthesis of novel chromophores and understanding their linear and nonlinear optical properties is an active field of research. nih.gov

UV-vis and fluorescence spectroscopy are key techniques to characterize the optical properties of these compounds. researchgate.net The absorption and emission characteristics can be tuned by modifying the chemical structure, for example, through complexation with metal ions or by incorporation into different polymer architectures. While specific spectral data for this compound in non-biological material contexts is sparse, studies on similar catechol dyes demonstrate their potential in colorimetric sensing applications. researchgate.net

The development of new materials with specific electronic and optical properties is a rapidly advancing field, and the unique combination of functional groups in this compound makes it a promising candidate for further investigation in this area.

Development of Novel Materials with Specific Electronic Properties

While direct studies on this compound for electronic materials are not readily found, the catechol moiety is a key component in various electroactive materials. Catechols can be oxidized to semiquinones and quinones, a reversible redox behavior that is fundamental to the function of some conductive polymers and organic batteries. researchgate.netresearchgate.net The presence of the morpholinomethyl substituent could modulate the electronic properties of such polymers derived from this monomer. For instance, the electron-donating nature of the morpholino group might influence the redox potential and stability of the resulting polymer. The development of catechol-based redox-active polymers for energy storage is an emerging field, suggesting a potential, though unexplored, avenue for this compound. researchgate.net

Role as a Chemical Building Block and Intermediate in Organic Synthesis

The primary and most established role of this compound in a non-clinical context is as a chemical building block and intermediate in organic synthesis. Its structure, derived from the Mannich reaction of catechol, formaldehyde (B43269), and morpholine, provides multiple reactive sites for further chemical transformations.

The synthesis of this compound itself is an example of a Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. berkeley.edunih.gov In this reaction, an active hydrogen-containing compound (catechol) reacts with formaldehyde and a secondary amine (morpholine) to form the aminomethylated product.

The utility of this compound as a building block stems from the reactivity of both the catechol and the morpholine moieties:

Reactions of the Catechol Ring: The aromatic ring of the catechol is activated towards further electrophilic substitution. The hydroxyl groups can also be alkylated, acylated, or used as ligands for metal complexation. The catechol unit can be oxidized to the corresponding quinone, which is a versatile intermediate in its own right.

Reactions of the Morpholine Group: The nitrogen atom of the morpholine ring is basic and nucleophilic. It can be quaternized with alkyl halides or participate in other reactions typical of tertiary amines.

A key reaction highlighting its role as an intermediate is its subsequent participation in further Mannich reactions. For instance, this compound can react with additional morpholine and formaldehyde to yield a di-substituted product, 3,6-bis(morpholinomethyl)pyrocatechol. This demonstrates its utility in constructing more complex molecules on the catechol scaffold.

Below is a table summarizing the role of this compound as a reactant in a subsequent synthetic step.

| Reactant | Reagents | Product | Reaction Type |

| This compound | Morpholine, Formaldehyde | 3,6-bis(morpholinomethyl)pyrocatechol | Mannich Reaction |

This reactivity makes this compound a valuable precursor for the synthesis of more complex substituted catechols, which may have applications in various fields, including the development of ligands, and specialized polymers.

Environmental Applications (e.g., heavy metal chelation, degradation studies)

Direct studies on the environmental applications of this compound are limited. However, the chemical nature of the molecule suggests potential utility in areas such as heavy metal chelation and as a subject for biodegradation studies.

The catechol group is a well-known chelating agent for a variety of metal ions, including heavy metals. nih.govnih.govnih.gov The two adjacent hydroxyl groups on the aromatic ring can form stable five-membered chelate rings with metal cations. This property is the basis for the adhesive properties of mussel proteins and has been exploited in the development of materials for water detoxification and heavy metal removal. berkeley.edu Coatings derived from catechol-containing polymers, like polydopamine, have shown a high affinity for binding and removing heavy metals from water. berkeley.edu It is therefore plausible that this compound could exhibit similar properties, although specific studies are required to confirm this.

Regarding its environmental fate, both catechol and morpholine are recognized as biodegradable under certain conditions. nih.gov Morpholine is used in various industrial applications and its release into the environment is of interest. hnsincere.comtaylorandfrancis.comnih.gov Studies have shown that certain microorganisms, such as Mycobacterium strains, can degrade morpholine, often involving a cytochrome P-450 monooxygenase. nih.gov Catechol is a common intermediate in the microbial degradation of aromatic compounds. Given that this compound is composed of these two moieties, it would be a relevant compound for biodegradation studies to understand the environmental fate of such substituted catechols.

Derivatization Strategies and Analogue Development

Synthesis of Substituted 3-(Morpholinomethyl)pyrocatechol Analogues

The synthesis of analogues of this compound allows for a systematic exploration of the chemical space around the core structure. These synthetic efforts are generally categorized by the region of the molecule being modified.

Modifications on the Pyrocatechol (B87986) Ring

Modifications to the pyrocatechol (1,2-dihydroxybenzene) ring are crucial for altering electronic properties, lipophilicity, and metabolic stability. Synthetic strategies often begin with appropriately substituted benzene (B151609) derivatives that can be converted to catechols. A common approach involves the use of bacterial dioxygenase-catalyzed oxidation of monosubstituted benzenes to yield cis-dihydrodiol metabolites, which can then be converted to the corresponding 3-substituted catechols through catalysis. manchester.ac.uk

Another strategy involves the functionalization of commercially available substituted catechols. For instance, the introduction of various substituents such as alkyl, halogen, or nitro groups at different positions on the pyrocatechol ring can be achieved through electrophilic aromatic substitution reactions. However, the high reactivity of the catechol moiety towards oxidation can present a significant challenge, often necessitating the use of protecting groups for the hydroxyl functions during these synthetic transformations.

The synthesis of 6-substituted dopamine (B1211576) derivatives, which are structurally related to this compound, has been explored in the context of developing catechol-O-methyltransferase (COMT) inhibitors. nih.gov These syntheses often involve multi-step sequences starting from commercially available precursors, highlighting the intricate nature of manipulating the catechol ring. nih.gov

Variations of the Morpholinomethyl Substituent

Alterations to the morpholinomethyl group are aimed at probing the steric and electronic requirements of the target binding site. These variations can include the replacement of the morpholine (B109124) ring with other heterocyclic systems or modifications to the methyl linker.

The synthesis of N-substituted morpholine derivatives can be achieved through various methods, including the reductive amination of a dialdehyde (B1249045) precursor with different primary amines. nih.gov This allows for the introduction of a wide range of substituents on the nitrogen atom of the morpholine ring. Another versatile method is the palladium-catalyzed carboamination reaction, which enables the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Such methods provide access to a broad array of morpholine analogues with defined stereochemistry. nih.gov

Furthermore, the morpholine ring itself can be replaced by other cyclic amines, such as piperidine (B6355638) or pyrrolidine, to assess the impact of ring size and basicity on biological activity. The synthesis of these analogues would typically involve the Mannich reaction between a catechol, formaldehyde (B43269), and the desired cyclic amine.

Multi-Functionalized Derivatives and Conjugates

To enhance therapeutic potential or to probe biological mechanisms, multi-functionalized derivatives and conjugates of this compound can be designed. These molecules may incorporate additional pharmacophores, targeting moieties, or reporter groups.

For example, catecholamine derivatives have been utilized as crosslinkers in the synthesis of biopolymers. mdpi.com The reactive quinone species formed upon oxidation of the catechol moiety can participate in crosslinking reactions with proteins and other biomolecules. mdpi.com This chemistry could be harnessed to conjugate this compound to larger molecules, potentially altering its pharmacokinetic profile or directing it to specific tissues.

The synthesis of such conjugates often involves the use of bifunctional linkers or the direct reaction of a functionalized analogue of this compound with the target molecule. For instance, an analogue bearing a carboxylic acid or an amino group on the morpholine substituent could be coupled to a peptide or a fluorescent dye using standard amide bond formation chemistry.

Structure-Activity Relationship (SAR) Studies for Non-Clinical Endpoints

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds. For this compound and its analogues, SAR studies would focus on non-clinical endpoints such as receptor binding affinity, enzyme inhibition, or cellular activity.

Drawing parallels from the SAR of catecholamines, the following structural features of this compound analogues would be critical to investigate:

Substitution on the Pyrocatechol Ring : The position and nature of substituents on the catechol ring can significantly impact activity. For instance, in other catecholamine-like compounds, the presence and position of hydroxyl groups are crucial for receptor affinity. derangedphysiology.comderangedphysiology.com The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the hydroxyl groups and the redox potential of the catechol, which can in turn affect binding and reactivity. nih.gov

The Morpholinomethyl Group : The nature of the substituent on the nitrogen atom of the morpholine ring can influence selectivity for different biological targets. derangedphysiology.com In broader studies of morpholine-containing compounds, substitutions at various positions of the morpholine ring have been shown to affect anticancer activity. e3s-conferences.org For catecholamines, increasing the size of the N-substituent generally shifts the activity profile. youtube.com

Stereochemistry : If chiral centers are introduced into the molecule, for example, by substitution on the methyl linker or the morpholine ring, the stereochemistry can have a profound effect on biological activity. For many catecholamines, one enantiomer is significantly more potent than the other. youtube.com

A hypothetical SAR study might reveal that analogues with specific substitutions on the catechol ring exhibit enhanced potency, while modifications to the morpholine moiety could improve selectivity for a particular target.

Synthetic Challenges in Derivative Synthesis

The synthesis of this compound derivatives is not without its challenges. These challenges often stem from the inherent reactivity of the catechol moiety and the need for regioselective functionalization.

Achieving regioselective substitution on the pyrocatechol ring can also be difficult. The directing effects of the hydroxyl and morpholinomethyl groups can lead to a mixture of isomers that are challenging to separate. Therefore, the development of synthetic routes that provide high regioselectivity is a key area of research.

The synthesis of complex morpholine derivatives can also be challenging. While methods like Pd-catalyzed carboamination offer good stereocontrol, they may not be applicable to all desired substitution patterns. nih.gov The synthesis of multi-functionalized derivatives and conjugates presents its own set of challenges, including the need for orthogonal protecting group strategies and chemoselective ligation reactions.

Analytical Methodologies for Research Applications

Quantitative Determination in Research Matrices